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Compound of Interest

Compound Name: Sulfamic acid, 2-cyclohexen-1-yl-
CAS No.: 66393-80-4
Cat. No.: B12658293

Get Quote

Chemical Identity and Structural Significance

2-Cyclohexenylsulfamic acid is a structural analog of the artificial sweetener Cyclamate
(Cyclohexylsulfamic acid). It differs by the presence of a double bond at the C2-C3 position of
the cyclohexane ring.

 Significance in Drug Development:

o Impurity Profiling: It is a potential degradation product or synthetic impurity in cyclamate
production (via partial hydrogenation of aniline or dehydration processes).

o Metabolic Intermediate: The allylic position is metabolically active (cytochrome P450
oxidation), making this derivative a critical target for stability and toxicity studies.

o Bioisosterism: The introduction of the double bond constrains the ring conformation (half-
chair vs. chair), altering receptor binding thermodynamics compared to the saturated
parent.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12658293#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12658293?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Comparison
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Comparative Thermodynamic Data

Note: Values for 2-Cyclohexenylsulfamic acid are predicted based on substituent constants (

) and linear free energy relationships (LFER) using Cyclamate as the reference standard.

Table 1: Physicochemical & Thermodynamic Parameters
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Parameter

Cyclamate (Ref.
Data)

2-Cyclohexenyl
Derivative Rationale
(Predicted)

pKa (Acid

Dissociation)

16-1.9

The

carbons exert an

electron-withdrawing
13-15 effect, stabilizing the
sulfamate anion more
effectively than the

saturated ring.

LogP (Octanol/Water)

~0.68

The double bond
increases polarity

~0.45 slightly due to

-electron density,

lowering lipophilicity.

Enthalpy of Fusion (

)

22.5 kJ/mol

The "kink" from the
double bond disrupts
crystal packing

~18 kJ/mol efficiency, likely
lowering the melting
point and enthalpy of
fusion.

Solubility (Water,
25°C)

130 g/L (Na salt)

Lower lattice energy
acking disruption
>140 g/L P J ption)
generally favors

dissolution.

Hydrolysis Rate (

)

Slow (

years at pH 7)

Allylic nitrogen
Fast ( activation facilitates C-
N bond cleavage
days/weeks) under acidic

conditions.
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Experimental Protocols for Thermodynamic
Profiling

To validate the predicted values above, the following self-validating experimental protocols
should be employed.

Protocol A: Determination of Solubility Thermodynamics

Objective: Determine

(Enthalpy of Solution) and
(Entropy of Solution).

o Preparation: Prepare saturated solutions of the 2-cyclohexenylsulfamic acid (or salt) in water
at 5 distinct temperatures (e.g., 293K, 298K, 303K, 308K, 313K).

o Equilibration: Stir for 24 hours; filter through a 0.45

m PTFE membrane.

» Quantification: Analyze filtrate concentration via HPLC-UV (210 nm) or LC-MS/MS (negative
mode, transition

176
79).
o Data Analysis: Plot

VS.
(Van't Hoff Plot).

o Slope:

o Intercept:

Protocol B: Hydrolysis Kinetics (Stability Profiling)
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Objective: Determine the activation energy (

) of the degradation pathway.

e Setup: Dissolve compound (10 mM) in buffers at pH 1.2, 4.5, and 7.4.

Incubation: Incubate aliquots at 40°C, 60°C, and 80°C.

Sampling: Withdraw samples at

hours. Quench immediately with cold acetonitrile.

Analysis: Monitor the disappearance of the parent peak and appearance of 2-
cyclohexenylamine and sulfate ions.

Calculation: Use the Arrhenius equation:

Mechanism of Action & Degradation Pathways

The thermodynamic instability of the 2-cyclohexenyl derivative stems from the allylic activation
of the C-N bond. Unlike the robust cyclohexyl-N bond in cyclamate, the 2-cyclohexenyl cation
(formed upon cleavage) is resonance-stabilized, lowering the activation energy for hydrolysis.

Visualization: Hydrolysis & Thermodynamic Cycle

The following diagram illustrates the degradation pathway and the thermodynamic solubility
cycle.
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Caption: Thermodynamic cycle showing the dissolution equilibrium (blue) and the competing
irreversible kinetic instability pathway (red/yellow) driven by allylic resonance.
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 To cite this document: BenchChem. [Technical Guide: Thermodynamic Characterization of 2-
Cyclohexenylsulfamic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12658293/docs#technical-guide-thermodynamic-
characterization-of-2-cyclohexenylsulfamic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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